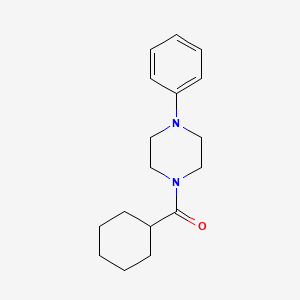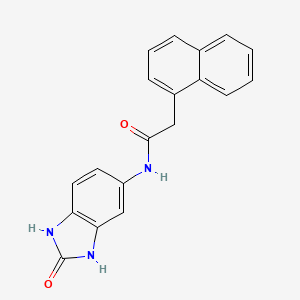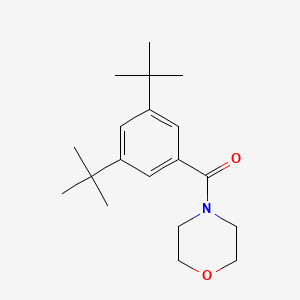
1-(cyclohexylcarbonyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylcarbonyl)-4-phenylpiperazine (CPP) is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 1-(cyclohexylcarbonyl)-4-phenylpiperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to selectively block the activity of certain serotonin and dopamine receptors, which may contribute to its therapeutic effects in psychiatric disorders. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been shown to modulate the activity of glutamate receptors, which may be involved in its potential use as a tool compound in neuroscience research.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to have several biochemical and physiological effects in animal models and human studies. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may be involved in its potential therapeutic effects in stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexylcarbonyl)-4-phenylpiperazine has several advantages for use in lab experiments, including its selectivity for certain neurotransmitter receptors and its potential use as a tool compound in neuroscience research. However, 1-(cyclohexylcarbonyl)-4-phenylpiperazine also has some limitations, including its potential toxicity at high doses and its limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-phenylpiperazine, including further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as its potential use as a tool compound in neuroscience research. Future research may also focus on developing new synthesis methods for 1-(cyclohexylcarbonyl)-4-phenylpiperazine to improve its purity and yield, as well as investigating its potential toxicity and safety profile. Additionally, further research may be needed to fully understand the mechanism of action of 1-(cyclohexylcarbonyl)-4-phenylpiperazine and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
1-(cyclohexylcarbonyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of cyclohexanone and phenylhydrazine in the presence of a catalyst, or the reaction of phenylpiperazine and cyclohexanecarbonyl chloride. The purity and yield of 1-(cyclohexylcarbonyl)-4-phenylpiperazine can be improved by using different purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(cyclohexylcarbonyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and substance abuse. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and glutamate. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been studied for its potential use as a tool compound in neuroscience research, as it can be used to selectively block the activity of certain neurotransmitter receptors.
Propriétés
IUPAC Name |
cyclohexyl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFRDWJFEKSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-phenylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)
![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)

![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)


![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)